molecular formula C26H23N3O3 B2545073 3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902598-45-2

3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2545073
CAS RN: 902598-45-2
M. Wt: 425.488
InChI Key: ZUOATHOBSLIUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. This core is substituted with a 3,4-dimethoxyphenyl group and a 3-methoxybenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research by Deady et al. (2003) demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM. This highlights the potential of such compounds in cancer research and therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Large-Scale Synthesis

Bänziger et al. (2000) described a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds. This study emphasizes the importance of efficient synthesis methods for the production of complex organic compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Supramolecular Aggregation

Portilla et al. (2005) investigated the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Their research contributes to understanding how structural modifications can influence the aggregation behavior of such compounds, potentially affecting their physical properties and biological activities (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and its potential effects on biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has bioactive properties, it could be studied as a potential drug .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-30-19-8-6-7-17(13-19)15-29-16-21-25(18-11-12-23(31-2)24(14-18)32-3)27-28-26(21)20-9-4-5-10-22(20)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOATHOBSLIUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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